6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrazole ring fused to a pyridine ring, and various phenyl and benzyl substituents. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the pyridine ring: This can be accomplished through various cyclization reactions, such as the condensation of pyrazole intermediates with suitable aldehydes or ketones.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can act as an inhibitor of specific enzymes involved in cellular processes, such as kinases or proteases.
Modulating receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein coupled receptors or ion channels.
Interfering with DNA/RNA: It may interact with nucleic acids, affecting their replication, transcription, or translation processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains additional nitrogen atoms in the ring system.
2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Differ in the substitution pattern and functional groups.
Uniqueness
6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C33H24F3N3O |
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Molecular Weight |
535.6 g/mol |
IUPAC Name |
6-[4-[(3-methylphenyl)methoxy]phenyl]-1,3-diphenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C33H24F3N3O/c1-22-9-8-10-23(19-22)21-40-27-17-15-24(16-18-27)29-20-28(33(34,35)36)30-31(25-11-4-2-5-12-25)38-39(32(30)37-29)26-13-6-3-7-14-26/h2-20H,21H2,1H3 |
InChI Key |
IRLGXAXUAAECIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C3=NC4=C(C(=C3)C(F)(F)F)C(=NN4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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